molecular formula C21H25N5O5S B10925376 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B10925376
M. Wt: 459.5 g/mol
InChI Key: YQCYSYVFGXELCX-UHFFFAOYSA-N
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Description

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that features a combination of pyrazole, piperazine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and chromenone intermediates, followed by their coupling through sulfonylation and acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromenone moiety, converting it to dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-(sulfonyl)piperazine
  • 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
  • 1,5-Dimethyl-1H-pyrazole derivatives

Uniqueness

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C21H25N5O5S/c1-14-10-21(28)31-18-11-16(4-5-17(14)18)23-20(27)13-25-6-8-26(9-7-25)32(29,30)19-12-22-24(3)15(19)2/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,27)

InChI Key

YQCYSYVFGXELCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN3CCN(CC3)S(=O)(=O)C4=C(N(N=C4)C)C

Origin of Product

United States

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